N-(NITROPHENYL) BENZAMIDE AND BENZENESULFONAMIDE DERIVATIVES
Compound Description: This broad category encompasses a series of N-(3-butenyl)-N-(2-nitrophenyl) amide derivatives, as well as N-(2-nitrophenyl)benzamides and benzenesulfonamides. These compounds were investigated as precursors for the synthesis of 2,3,4,5-tetrahydrolH-l,5-benzodiazepines [].
Relevance: This group of compounds shares the core structure of N-(nitrophenyl)benzamide with the target compound, 4-(dimethylsulfamoyl)-N-(2-methoxy-5-nitrophenyl)benzamide. The variations lie in the substituents on the benzamide and nitrophenyl rings, highlighting the exploration of different functionalities in this chemical class.
Compound Description: YM-09151-2 is a potent neuroleptic agent that was synthesized and evaluated for its inhibitory effects on apomorphine-induced stereotyped behavior in rats []. It showed significant neuroleptic activity, being 13 times more potent than haloperidol and 408 times more potent than metoclopramide [].
Relevance: YM-09151-2 and 4-(dimethylsulfamoyl)-N-(2-methoxy-5-nitrophenyl)benzamide both belong to the benzamide class of compounds. They share the 2-methoxybenzamide moiety, although they differ in the substituents at the 4- and 5- positions of the benzamide ring, and in the amine substituent. These structural similarities suggest potential overlapping pharmacological properties.
[carbonyl-14C]- and (methoxy-d3)-labeled N-[(2RS, 3RS)-1-benzyl-2-methyl-3-pyrrolidinyl]-5-chloro-2-methoxy-4-(methylamino)benzamide
Compound Description: These are labeled versions of YM-09151-2, synthesized for biochemical studies like metabolism and pharmacokinetics []. The carbonyl-14C and methoxy-d3 labeling allows for tracking the compound's fate within biological systems.
Relevance: These labeled compounds highlight the importance of the benzamide scaffold exemplified by YM-09151-2 and its structural similarity to the target compound, 4-(dimethylsulfamoyl)-N-(2-methoxy-5-nitrophenyl)benzamide. The use of isotopic labeling in these analogs emphasizes the relevance of this chemical class for pharmacological investigations.
Compound Description: This compound demonstrated promising activity as a PD-L1 inhibitor with an inhibition rate of 57.152% in an ELISA assay []. It also exhibited no cytotoxic effect against fibroblast cell lines and minimal anti-proliferative activity against various cell lines, except for moderate activity against the PC-3 prostate cancer cell line [].
Relevance: Compound 30 features a sulfamoyl group connected to a benzamide moiety, making it structurally similar to 4-(dimethylsulfamoyl)-N-(2-methoxy-5-nitrophenyl)benzamide. Despite differences in the specific substituents and the presence of a salicylamide group in compound 30, both compounds share the core motif of a sulfamoylbenzamide, suggesting potential commonalities in their biological activities.
Compound Description: This compound exhibited a 53.327% inhibition rate against PD-L1 in an ELISA assay []. It was also found to be non-cytotoxic to fibroblasts and demonstrated anti-proliferative activity against the PC-3 prostate cancer cell line [].
Relevance: Compound 4 closely resembles 4-(dimethylsulfamoyl)-N-(2-methoxy-5-nitrophenyl)benzamide, sharing the 2-methoxybenzamide core and the sulfamoyl group linked to a phenyl ring. Although the target compound features a dimethylsulfamoyl group and a nitro substituent on the benzamide ring, the substantial structural overlap between the two compounds suggests a strong relationship in their chemical properties and potential biological activities.
Compound Description: Compound 17 displayed a 51.253% inhibition rate against PD-L1 in an ELISA assay and was non-cytotoxic against fibroblast cell lines []. It exhibited minimal anti-proliferative activity against the cell lines tested in the study [].
Relevance: Compound 17 shares the 2-methoxybenzamide core with 4-(dimethylsulfamoyl)-N-(2-methoxy-5-nitrophenyl)benzamide and also features a sulfamoyl group attached to a phenethyl group. The structural similarities, despite the differences in the sulfamoyl substituents and the presence of a nitro group on the benzamide ring in the target compound, highlight the importance of the sulfamoylbenzamide motif in this series of compounds.
Compound Description: Compound 31 exhibited a 51.058% inhibition rate against PD-L1 and showed significant anti-proliferative activity against several cell lines, including MCF7, DU-145, and PC-3 []. It was non-cytotoxic against fibroblast cell lines [].
Relevance: Despite the presence of a salicylamide group in compound 31, it shares the sulfamoylbenzamide core with 4-(dimethylsulfamoyl)-N-(2-methoxy-5-nitrophenyl)benzamide. Both compounds feature a sulfamoyl group linked to a phenethyl group and a halogen substituent on the benzamide ring, suggesting potential overlapping biological activities.
Compound Description: This compound displayed a 50.993% inhibition rate against PD-L1 and was non-cytotoxic against fibroblast cell lines. It showed minimal anti-proliferative activity against the cell lines tested in the study [].
Relevance: Similar to the target compound, 4-(dimethylsulfamoyl)-N-(2-methoxy-5-nitrophenyl)benzamide, compound 7 possesses the 2-methoxybenzamide core and a sulfamoyl group connected to a phenyl ring. The structural similarities, notwithstanding the specific differences in sulfamoyl substituents and the presence of a nitro group in the target compound, suggest a strong relationship between the two compounds within the sulfamoylbenzamide chemical class.
Compound Description: Glibenclamide is a widely used second-generation sulfonylurea drug for treating type 2 diabetes []. It functions by stimulating insulin secretion from pancreatic β-cells and also exhibits lipid-lowering effects.
Relevance: Glibenclamide and 4-(dimethylsulfamoyl)-N-(2-methoxy-5-nitrophenyl)benzamide belong to the same class of compounds as they both feature a sulfamoyl group connected to a benzamide moiety. Both compounds also share the 2-methoxybenzamide core, further strengthening their structural relationship. Despite differences in the sulfamoyl substituents and the presence of a nitro group in the target compound, the shared core structure suggests potential overlapping pharmacological properties.
AZD9291 (Osimertinib)
Relevance: While structurally distinct from 4-(dimethylsulfamoyl)-N-(2-methoxy-5-nitrophenyl)benzamide, AZD9291 shares a key intermediate, 1-(4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxy-5-nitrophenyl)guanidine, in its synthesis [, ]. This shared intermediate highlights a synthetic connection between the two compounds and provides insight into the diverse chemical space explored in the development of pharmaceuticals with potentially similar biological targets. ,
3-[3-(N,N-dimethylamino)propyl]-4-methoxy- N-[4-(pyridin-4-yl)phenyl]benzamide (Compound 3a) and its Analogs
Compound Description: Compound 3a and its analogs were synthesized and evaluated for their binding affinity and functional activity at h5-HT1B, h5-HT1D, and h5-HT1A receptors []. The research aimed to investigate the influence of the alkylamino side chain conformation on binding and intrinsic activity.
Relevance: Compound 3a and its analogs share the benzamide core structure with 4-(dimethylsulfamoyl)-N-(2-methoxy-5-nitrophenyl)benzamide. While the specific substituents on the benzamide ring and the amine moiety differ, the presence of a methoxy group on the benzamide ring in both compound 3a and the target compound highlights the exploration of structural variations within the benzamide class for modulating receptor activity.
N,N-diethyl-3,4,5-trimethoxy-2-(5'-methoxy-4'-oxo-2', 5',7'-cycloheptatrienyl)-benzamide (Compound 2) and its Analog
Compound Description: Compound 2 was investigated as part of an effort to synthesize colchicine analogs with a five-membered B-ring []. Despite its structural similarity to active analogs, compound 2, along with its ring-contracted derivative (compound 3), did not significantly affect tubulin polymerization.
Relevance: Compound 2, with its benzamide core and multiple methoxy substituents, shows structural similarity to 4-(dimethylsulfamoyl)-N-(2-methoxy-5-nitrophenyl)benzamide. Although the target compound does not feature the cycloheptatrienyl moiety present in compound 2, the shared benzamide core structure and the presence of a methoxy group on the benzamide ring in both compounds highlight the exploration of structural variations within the benzamide class for biological activity.
Compound Description: This compound is an analog of rhein, a drug used for osteoarthritis treatment, and was synthesized to achieve improved systemic exposure []. Its plasma concentration data in guinea pigs was compared to other rhein analogs.
Relevance: While structurally distinct from 4-(dimethylsulfamoyl)-N-(2-methoxy-5-nitrophenyl)benzamide, this compound shares a common intermediate, N,N-Diethyl(2-methoxy-4-methyl)benzamide (compound 4), in their respective synthetic pathways []. This shared intermediate highlights the importance of specific building blocks in organic synthesis and showcases the diverse chemical space that can be explored from similar starting materials.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.